molecular formula C12H14N2O4 B403226 4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid

4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid

Cat. No.: B403226
M. Wt: 250.25g/mol
InChI Key: AMFAQKMKCJIZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid is an organic compound with the molecular formula C12H13NO4. It is a derivative of aniline and butanoic acid, characterized by the presence of an acetylamino group attached to the aniline ring and a carboxylic acid group on the butanoic acid chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid typically involves the following steps:

    Acetylation of Aniline: Aniline is reacted with acetic anhydride to form N-acetylaniline.

    Coupling Reaction: N-acetylaniline is then coupled with succinic anhydride in the presence of a catalyst to form the desired product.

The reaction conditions generally involve:

    Temperature: Moderate temperatures (50-70°C) are maintained to ensure the reaction proceeds efficiently.

    Catalysts: Acidic or basic catalysts may be used to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for reduction.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Anilino-4-oxobutanoic acid: Lacks the acetylamino group, resulting in different chemical properties.

    N-Acetylaniline: Similar structure but lacks the butanoic acid chain.

    Succinic Anhydride: Used as a precursor in the synthesis but lacks the aromatic ring.

Uniqueness

4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid is unique due to the presence of both an acetylamino group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25g/mol

IUPAC Name

4-(3-acetamidoanilino)-4-oxobutanoic acid

InChI

InChI=1S/C12H14N2O4/c1-8(15)13-9-3-2-4-10(7-9)14-11(16)5-6-12(17)18/h2-4,7H,5-6H2,1H3,(H,13,15)(H,14,16)(H,17,18)

InChI Key

AMFAQKMKCJIZKM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCC(=O)O

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCC(=O)O

Origin of Product

United States

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